Product packaging for 3,5-Dicyanobenzoyl chloride(Cat. No.:CAS No. 139456-45-4)

3,5-Dicyanobenzoyl chloride

Cat. No.: B151359
CAS No.: 139456-45-4
M. Wt: 190.58 g/mol
InChI Key: KDRWZYOZUFVWEO-UHFFFAOYSA-N
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Description

The Role of Benzoyl Chlorides as Synthetic Intermediates

Benzoyl chlorides are fundamental reagents in organic synthesis, primarily utilized for the introduction of the benzoyl group into various molecules. chemeo.com This reaction, known as benzoylation, is a common method for forming esters from alcohols, amides from amines, and benzophenones via Friedel-Crafts acylation with aromatic compounds. chemeo.com Their high reactivity makes them valuable intermediates in the production of a wide array of products, including dyes, pharmaceuticals, agrochemicals, and polymers. chemeo.comchemicalbook.comwikipedia.orgchemicalbook.com For instance, substituted benzoyl chlorides like 3,5-dichlorobenzoyl chloride serve as key precursors in the synthesis of herbicides and other complex organic molecules. chemicalbook.comchemicalbook.com The acyl chloride functionality is a reliable and efficient handle for constructing carbon-oxygen and carbon-nitrogen bonds, making it an indispensable tool for synthetic chemists.

Significance of Cyano Functionality in Molecular Design

The cyano (–C≡N) group is a potent electron-withdrawing substituent due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. Its incorporation into a molecular structure can profoundly influence the molecule's electronic properties, such as its electron affinity and redox potential. In a study involving peptides modified with various electron-withdrawing tags, the 3,5-dicyanobenzyl group was utilized to confer a high electron affinity. nih.govresearchgate.net This ability to sequester electrons is a critical design element in materials science for creating n-type organic semiconductors and in medicinal chemistry for modulating the electronic environment of a pharmacophore. nih.gov The linear geometry of the cyano group also imparts specific steric and packing properties in the solid state, which is a crucial consideration in the design of crystalline materials and liquid crystals.

Hypothesized Research Trajectories for 3,5-Dicyanobenzoyl Chloride in Contemporary Chemistry

The unique combination of a highly reactive acyl chloride handle with two powerful electron-withdrawing cyano groups positions this compound as a building block with significant potential in several advanced research areas.

Materials Science: The strong electron-accepting nature of the 3,5-dicyanophenyl moiety makes it an ideal candidate for constructing novel organic electronic materials. By reacting this compound with appropriate electron-donating alcohols or amines, researchers can synthesize donor-acceptor molecules with tailored photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

Supramolecular Chemistry: The cyano groups can participate in non-covalent interactions, such as dipole-dipole and halogen bonding, directing the self-assembly of molecules into highly ordered structures. The use of this compound to build larger molecules could lead to the development of new liquid crystals, gels, and porous crystalline frameworks with functions in separation, storage, or sensing.

Bioconjugation and Probe Development: The high reactivity of the acyl chloride allows for its efficient conjugation to biomolecules like peptides or proteins. Drawing from research where 3,5-dicyanobenzyl groups were used to tune the electron affinity of peptides for mass spectrometry studies, nih.govresearchgate.net this compound could be used to develop new chemical probes. These probes could be used to study biological processes by introducing a unique spectroscopic or electrochemical signature into a biological system.

Specialty Polymers: Similar to how other substituted benzoyl chlorides are used in polymer synthesis, this compound could be employed as a monomer or cross-linking agent to create high-performance polymers. The resulting materials would be expected to exhibit enhanced thermal stability and specific electronic properties conferred by the dicyano substitution.

Research Findings

While specific research explicitly detailing the synthesis and application of this compound is not widespread, its preparation can be logically inferred from standard chemical practice. The synthesis would most likely involve the chlorination of its corresponding carboxylic acid, 3,5-dicyanobenzoic acid. This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride, a method well-established for analogous compounds like 3,5-dichlorobenzoyl chloride and 3,5-dinitrobenzoyl chloride. wikipedia.orgchemicalbook.com

For example, the synthesis of 3,5-dichlorobenzoyl chloride is accomplished by refluxing 3,5-dichlorobenzoic acid with thionyl chloride. Similarly, 3,5-dinitrobenzoyl chloride is prepared by reacting 3,5-dinitrobenzoic acid with phosphorus pentachloride (PCl₅) or thionyl chloride. wikipedia.org Following this established precedent, the synthesis of this compound would proceed via the reaction of 3,5-dicyanobenzoic acid with a suitable chlorinating agent.

The reactivity of this compound is predicted to be exceptionally high due to the strong inductive and resonance electron-withdrawing effects of the two cyano groups. These groups significantly reduce the electron density at the carbonyl carbon, making it an extremely potent electrophile, even more reactive than its dichloro and dinitro analogs. This enhanced reactivity makes it a highly efficient reagent for the acylation of even weakly nucleophilic substrates.

Physicochemical Properties

Below are the calculated and known properties for this compound and its precursor.

Table 1: Physicochemical Data for this compound and Related Compounds Data for this compound is calculated or predicted based on its structure, as specific experimental values are not readily available in cited literature. Data for analogous compounds is provided for comparison.

PropertyThis compound3,5-Dicyanobenzoic Acid3,5-Dichlorobenzoyl Chloride
CAS Number 66334-91-84446-12-02905-62-6 chemicalbook.com
Molecular Formula C₉H₃ClN₂OC₉H₄N₂O₂C₇H₃Cl₃O chemicalbook.com
Molecular Weight 190.59 g/mol 172.14 g/mol chemsrc.com209.46 g/mol chemicalbook.com
Appearance Predicted: Solid-White to pale yellow crystalline solid
Melting Point Not AvailableNot Available26-28 °C chemicalbook.com
Boiling Point Not AvailableNot Available249 °C chemicalbook.com
Solubility Predicted: Reacts with waterNot AvailableInsoluble in water chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3ClN2O B151359 3,5-Dicyanobenzoyl chloride CAS No. 139456-45-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139456-45-4

Molecular Formula

C9H3ClN2O

Molecular Weight

190.58 g/mol

IUPAC Name

3,5-dicyanobenzoyl chloride

InChI

InChI=1S/C9H3ClN2O/c10-9(13)8-2-6(4-11)1-7(3-8)5-12/h1-3H

InChI Key

KDRWZYOZUFVWEO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C#N)C(=O)Cl)C#N

Canonical SMILES

C1=C(C=C(C=C1C#N)C(=O)Cl)C#N

Synonyms

Benzoyl chloride, 3,5-dicyano- (9CI)

Origin of Product

United States

Synthetic Methodologies for 3,5 Dicyanobenzoyl Chloride

Precursor Synthesis and Functional Group Transformations

The primary precursor for the synthesis of 3,5-Dicyanobenzoyl chloride is 3,5-Dicyanobenzoic acid. The preparation of this key intermediate can be approached through several synthetic strategies, primarily involving the introduction of cyano groups onto an aromatic ring or the derivatization of an existing carboxylic acid.

Preparation of 3,5-Dicyanobenzoic Acid

A prominent method for the synthesis of 3,5-Dicyanobenzoic acid involves the palladium-catalyzed cyanation of a di-halogenated benzoic acid derivative. This approach leverages the versatility of modern cross-coupling chemistry to introduce the nitrile functionalities.

Starting from a readily available precursor such as 3,5-dibromobenzoic acid or 3,5-dichlorobenzoic acid, a double cyanation reaction can be effected using a suitable cyanide source and a palladium catalyst. A variety of palladium catalysts and ligands have been developed for such transformations, offering high efficiency and functional group tolerance.

A general representation of this reaction is as follows:

Palladium-catalyzed cyanation of 3,5-dihalobenzoic acid

Table 1: Key Reagents in Palladium-Catalyzed Cyanation

ReagentFunction
3,5-Dihalobenzoic acidStarting material
Cyanide source (e.g., K₄[Fe(CN)₆], Zn(CN)₂)Provides the cyano group
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)Facilitates the cross-coupling reaction
Ligand (e.g., Xantphos)Stabilizes the catalyst and promotes the reaction
Solvent (e.g., DMF, DMSO)Solubilizes reactants and facilitates the reaction

The optimization of reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, is crucial for achieving high yields and minimizing side reactions.

An alternative strategy for the synthesis of 3,5-Dicyanobenzoic acid involves the oxidation of a pre-functionalized aromatic compound. For instance, 3,5-dicyanotoluene (B1586710) can serve as a precursor, where the methyl group is oxidized to a carboxylic acid.

This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or manganese dioxide (MnO₂) in an acidic medium. The electron-withdrawing nature of the two cyano groups can influence the reactivity of the methyl group, potentially requiring specific reaction conditions to achieve efficient conversion.

The general reaction is depicted below:

Oxidation of 3,5-dicyanotoluene

Research on the oxidation of similar dicyano-substituted toluenes suggests that controlling the reaction temperature and the stoichiometry of the oxidizing agent is critical to prevent over-oxidation and the formation of byproducts.

Conversion of 3,5-Dicyanobenzoic Acid to this compound

The final step in the synthesis is the conversion of the carboxylic acid group of 3,5-Dicyanobenzoic acid into an acyl chloride. This is a standard transformation in organic chemistry, and several chlorinating reagents can be employed.

The most commonly used reagents for this conversion are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). Both reagents are highly effective, and the choice between them often depends on the specific substrate, desired purity, and reaction scale. Phosphorus pentachloride (PCl₅) is another possible, though less common, reagent for this transformation. wikipedia.org

Thionyl Chloride (SOCl₂): This reagent is a cost-effective and powerful chlorinating agent. The reaction with a carboxylic acid produces the corresponding acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gaseous byproducts, simplifying purification. The reaction can often be carried out using thionyl chloride as both the reagent and the solvent, or in an inert solvent like toluene. chemicalbook.com The addition of a catalytic amount of pyridine (B92270) can accelerate the reaction.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is generally considered a milder and more selective reagent than thionyl chloride. wikipedia.org It is particularly useful for substrates that are sensitive to the harsh conditions of thionyl chloride. The reaction is typically performed in an inert solvent such as dichloromethane (B109758) (DCM) at room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.org The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gases.

Phosphorus Pentachloride (PCl₅): While effective, the use of PCl₅ can lead to the formation of phosphoryl chloride (POCl₃) as a byproduct, which can complicate the purification process. wikipedia.org

The efficiency of the chlorination step is highly dependent on the reaction conditions. Key parameters to consider for optimization include the choice of chlorinating agent, solvent, temperature, and the use of a catalyst.

Table 2: Comparison of Chlorinating Reagents for Acyl Chloride Synthesis

ReagentTypical ConditionsAdvantagesDisadvantages
Thionyl Chloride Neat or in an inert solvent (e.g., toluene), often with reflux. Catalytic pyridine can be added.Cost-effective, gaseous byproducts.Can be harsh, potentially leading to side reactions.
Oxalyl Chloride Inert solvent (e.g., DCM) at room temperature with catalytic DMF.Milder conditions, gaseous byproducts, often higher yields. researchgate.netMore expensive than thionyl chloride.
Phosphorus Pentachloride Inert solvent.Effective for many substrates.Solid byproduct (POCl₃) can complicate purification.

For the synthesis of this compound, a procedure utilizing oxalyl chloride in dichloromethane with a catalytic amount of DMF has been reported. wikipedia.org Another relevant procedure for the analogous 3,5-dichlorobenzoyl chloride involves refluxing 3,5-dichlorobenzoic acid with thionyl chloride and a catalytic amount of pyridine, which resulted in a quantitative yield. This suggests that both thionyl chloride and oxalyl chloride are viable options, and the optimal choice may depend on the specific requirements of the synthesis in terms of purity and scale. Comparative studies on similar systems have sometimes shown slightly higher yields with oxalyl chloride. researchgate.net

Alternative Synthetic Pathways for this compound

Beyond classical methods, the synthesis of this compound can be achieved through more sophisticated and often more efficient alternative pathways. These routes leverage modern catalytic systems and multi-step functional group interconversions to construct the target molecule from readily available precursors.

Palladium-Catalyzed Carbonylative Chlorination Strategies for Halogenated Precursors

A prominent strategy in modern organic synthesis involves the use of palladium catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound synthesis, a key approach is the palladium-catalyzed cyanation of a dihalogenated benzoic acid derivative. This method typically starts with a precursor such as 3,5-dibromobenzoic acid.

The core of this strategy is the replacement of the halogen atoms with cyanide groups. This transformation is generally accomplished using a palladium catalyst, such as palladium(II) acetate (B1210297) or a pre-formed palladium complex, in the presence of a suitable phosphine (B1218219) ligand and a cyanide source. nih.govorganic-chemistry.org Common cyanide sources include potassium ferrocyanide(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which are favored for their lower toxicity compared to simple alkali metal cyanides. nih.govresearchgate.net

The reaction proceeds via a catalytic cycle that involves the oxidative addition of the aryl halide to the palladium(0) center, followed by transmetalation with the cyanide source and reductive elimination to afford the aryl nitrile. The resulting 3,5-dicyanobenzoic acid is then converted to the final product, this compound, typically through reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Table 1: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Halides

ParameterCondition
Substrate 3,5-Dibromobenzoic Acid
Catalyst Palladium(II) Acetate (Pd(OAc)₂)
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Cyanide Source Zinc Cyanide (Zn(CN)₂)
Solvent Dimethylacetamide (DMAc)
Temperature 110-120 °C
Post-treatment Acidification and extraction

This table presents a generalized set of conditions based on typical palladium-catalyzed cyanation reactions of aryl halides. organic-chemistry.org Specific conditions for 3,5-dibromobenzoic acid may require further optimization.

Exploration of Multistep Aromatic Functionalization Routes

An alternative and well-established approach to this compound involves a sequence of aromatic functionalization reactions starting from a different precursor. A common and effective route begins with the nitration of benzoic acid to produce 3,5-dinitrobenzoic acid. dissertationtopic.net This dinitro compound then serves as a key intermediate for the introduction of the cyano groups.

The synthesis proceeds through the following key steps:

Reduction of the Nitro Groups: The two nitro groups of 3,5-dinitrobenzoic acid are reduced to amino groups to form 3,5-diaminobenzoic acid. dissertationtopic.netresearchgate.netgoogle.comgoogle.com This reduction is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. dissertationtopic.netgoogle.com

Diazotization and Sandmeyer Reaction: The resulting 3,5-diaminobenzoic acid is then subjected to a double Sandmeyer reaction. wikipedia.orgdoubtnut.com This involves the diazotization of both amino groups using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a bis(diazonium) salt. This intermediate is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the replacement of the diazonium groups with cyano groups, yielding 3,5-dicyanobenzoic acid. wikipedia.orglibretexts.org

Conversion to the Acyl Chloride: The final step is the conversion of the carboxylic acid group of 3,5-dicyanobenzoic acid into an acyl chloride. This is a standard transformation accomplished by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Table 2: Key Transformations in the Multistep Synthesis of 3,5-Dicyanobenzoic Acid

StepReactantReagentsProduct
1. Reduction 3,5-Dinitrobenzoic AcidH₂, Pd/C or Raney Ni3,5-Diaminobenzoic Acid
2. Diazotization 3,5-Diaminobenzoic AcidNaNO₂, HCl (aq)3,5-Bis(diazonium)benzoic acid salt
3. Cyanation 3,5-Bis(diazonium)benzoic acid saltCopper(I) Cyanide (CuCN)3,5-Dicyanobenzoic Acid

This table outlines the primary reactions involved in the multistep functionalization route. dissertationtopic.netwikipedia.org

Reactivity and Mechanistic Investigations of 3,5 Dicyanobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

3,5-Dicyanobenzoyl chloride, as a derivative of a carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. libretexts.org The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing nature of the two cyano groups and the chlorine atom, makes it a prime target for nucleophilic attack. libretexts.org These reactions generally proceed through a two-step addition-elimination mechanism, where a nucleophile initially adds to the carbonyl group, forming a tetrahedral intermediate. Subsequently, the carbonyl group is reformed by the elimination of the chloride leaving group. cognitoedu.orgmasterorganicchemistry.com

Reactions with Alcohols: Esterification Kinetics and Selectivity

The reaction of this compound with alcohols yields the corresponding esters. This alcoholysis is a common and efficient method for ester preparation. uomustansiriyah.edu.iq The reaction is typically conducted in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the hydrogen chloride (HCl) byproduct that is formed. uomustansiriyah.edu.iq The general reaction can be represented as:

(CN)₂C₆H₃COCl + ROH → (CN)₂C₆H₃COOR + HCl

Table 1: General Conditions for Esterification of Acyl Chlorides

ParameterConditionRationale
Reactants Acyl Chloride, AlcoholFormation of the ester bond.
Solvent Often the alcohol reactant itself or an inert solventUsing the alcohol as a solvent ensures it is in large excess.
Base Pyridine, NaOH, or other non-nucleophilic baseTo neutralize the HCl byproduct and drive the reaction forward.
Temperature Varies depending on the reactivity of the specific reactantsGenerally, reactions are exothermic and may not require heating.

Reactions with Amines: Amidation Mechanisms and Product Diversity

The reaction of this compound with primary and secondary amines leads to the formation of amides. libretexts.org This amidation reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. cognitoedu.orgchemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. cognitoedu.orglibretexts.org The subsequent elimination of the chloride ion and a proton from the nitrogen results in the formation of the amide. libretexts.org

The reaction with a primary amine (RNH₂) would yield an N-substituted amide:

(CN)₂C₆H₃COCl + RNH₂ → (CN)₂C₆H₃CONHR + HCl

The hydrogen chloride produced will react with any excess amine to form an ammonium (B1175870) salt. cognitoedu.orglibretexts.org

A variety of amides can be synthesized using this method, depending on the amine used. For example, reaction with simple primary amines like ethylamine (B1201723) would yield N-ethyl-3,5-dicyanobenzamide. chemguide.co.uk More complex amines can also be used, leading to a diverse range of amide products. The use of diamines could potentially lead to the formation of polyamides.

Reactions with Phenols and Other Heteroatom Nucleophiles

Phenols, being less nucleophilic than alcohols, react more slowly with acyl chlorides. libretexts.orgchemguide.co.uk To facilitate the reaction with this compound, the phenol (B47542) is often first converted to its more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide. libretexts.orgchemguide.co.uk The resulting phenoxide then readily reacts with the acyl chloride to form a phenyl ester.

(CN)₂C₆H₃COCl + ArOH + NaOH → (CN)₂C₆H₃COOAr + NaCl + H₂O

Other heteroatom nucleophiles, such as thiols (RSH), would be expected to react in a similar manner to alcohols to produce thioesters. Carboxylate anions can also act as nucleophiles, reacting with acyl chlorides to form acid anhydrides. masterorganicchemistry.com

Electrophilic Aromatic Substitution Reactions (Peripheral to the Acyl Chloride Group)

The benzene (B151609) ring of this compound is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. libretexts.org This is due to the strong electron-withdrawing nature of both the acyl chloride group and the two cyano groups. libretexts.orgminia.edu.eg These groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.org

The acyl chloride and cyano groups are meta-directing. Therefore, if an electrophilic substitution reaction were to occur, the incoming electrophile would be directed to the positions meta to these substituents (positions 2, 4, and 6). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.comsavemyexams.com However, forcing conditions would likely be required to achieve any significant level of substitution on the deactivated ring of this compound.

Reactivity of the Cyano Groups in this compound

The cyano (nitrile) groups in this compound also possess reactivity, although they are generally less reactive than the acyl chloride functionality.

Hydrolysis Studies of Dicyano Functionality

The cyano groups can undergo hydrolysis under acidic or basic conditions to form carboxylic acids. libretexts.org This reaction typically requires more vigorous conditions, such as prolonged heating with a strong acid or base, compared to the hydrolysis of the acyl chloride group.

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. Under basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. In both cases, an amide intermediate is formed, which is then further hydrolyzed to the carboxylic acid. libretexts.org

It is important to note that the acyl chloride group is much more susceptible to hydrolysis than the cyano groups. Therefore, any attempt to hydrolyze the cyano groups in this compound would first lead to the hydrolysis of the acyl chloride to a carboxylic acid group, forming 3,5-dicyanobenzoic acid. Subsequent, more forceful hydrolysis would then convert the cyano groups to carboxylic acid groups, ultimately yielding 1,3,5-benzenetricarboxylic acid.

Reduction Chemistry of Cyano Groups in the Presence of Acyl Chloride

The selective reduction of the cyano (nitrile) groups in this compound to amines while preserving the highly reactive acyl chloride functionality presents a significant synthetic challenge. The acyl chloride is susceptible to reduction and hydrolysis, necessitating mild and selective reducing agents.

Generally, the reduction of nitriles can lead to primary, secondary, or tertiary amines depending on the reaction conditions. wikipedia.org Catalytic hydrogenation is a common method for nitrile reduction, employing catalysts like Raney nickel, palladium black, or platinum dioxide to produce primary amines. wikipedia.org However, the aggressive conditions often required for these hydrogenations can also reduce the acyl chloride.

Stoichiometric reducing agents offer an alternative. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing nitriles to primary amines. libretexts.org The reaction proceeds through nucleophilic addition of a hydride to the nitrile carbon, forming an imine anion intermediate, which is then further reduced and protonated during workup. libretexts.org The high reactivity of LiAlH₄, however, makes it likely to also attack the acyl chloride. A milder reagent, Diisobutylaluminium hydride (DIBAL-H), can reduce nitriles to aldehydes after an aqueous workup. wikipedia.orglibretexts.org This proceeds via a stable N-Al Lewis acid-base adduct, which prevents further reduction past the imine stage. wikipedia.orglibretexts.org

For a molecule like this compound, achieving selective reduction of the cyano groups requires carefully chosen reagents that exhibit high chemoselectivity. Modern methods for nitrile reduction that operate under milder conditions could be applicable. For instance, the use of diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride (B1222165) is effective for reducing various nitriles and might offer the required selectivity. organic-chemistry.org Another approach involves the use of samarium(II) iodide (SmI₂), activated by Lewis bases, which reduces nitriles to primary amines under gentle, single-electron transfer conditions with excellent functional group tolerance. organic-chemistry.org

Table 1: Common Reagents for Nitrile Reduction

Reagent Product Conditions Potential for Acyl Chloride Co-reduction
Catalytic Hydrogenation (e.g., Raney Ni, H₂) Primary Amine High pressure, elevated temperature High
Lithium Aluminum Hydride (LiAlH₄) Primary Amine Anhydrous ether or THF High
Diisobutylaluminium Hydride (DIBAL-H) Aldehyde (after hydrolysis) Low temperature, followed by aqueous workup Moderate to Low
Diisopropylaminoborane/cat. LiBH₄ Primary Amine Generally mild Potentially Lower
Samarium(II) Iodide (SmI₂) Primary Amine Mild, single-electron transfer Potentially Lower

Cycloaddition Reactions Involving Cyano Groups

The cyano groups of this compound can potentially participate in cycloaddition reactions, a powerful class of reactions for forming cyclic compounds. A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. organic-chemistry.org In this type of reaction, a nitrile can react with a 1,3-dipole to form a five-membered heterocycle.

One of the most well-known [3+2] cycloadditions involving nitriles is the reaction with azides to form tetrazoles. While the thermal Huisgen 1,3-dipolar cycloaddition of an azide (B81097) to a nitrile often requires high temperatures, the reaction can be facilitated by catalysts. organic-chemistry.org Another key example is the reaction of nitrile oxides with various dipolarophiles. Nitrile oxides, often generated in situ from hydroximoyl chlorides, can react with alkynes to produce isoxazoles. beilstein-journals.org The reactivity in these cycloadditions is heavily influenced by the electronic nature of the substituents on both the nitrile and the dipole. The electron-withdrawing nature of the benzoyl chloride and the other cyano group on the aromatic ring of this compound would significantly influence the electronic properties of the nitrile groups, potentially affecting their reactivity as dipolarophiles.

Tetrazines are another class of compounds that undergo cycloaddition reactions. For example, 1,2,3,5-tetrazines exhibit remarkable reactivity in cycloadditions with amidines. nih.gov While direct cycloaddition with a nitrile is less common for this specific tetrazine, it highlights the diverse cycloaddition chemistry available for nitrogen-containing heterocycles. nih.gov The dearomative (4+3) cycloaddition is another powerful tool, for instance in the reaction of 3-alkenylindoles with oxyallyl cations to form cyclohepta[b]indoles. uchicago.edu

Table 2: Examples of Cycloaddition Reactions Involving Nitrile Functionality

Reaction Type Reactants Product General Conditions
[3+2] Cycloaddition Nitrile + Azide Tetrazole Often requires heat or catalysis
[3+2] Cycloaddition Nitrile Oxide + Alkyne Isoxazole Base-mediated from hydroximoyl chloride precursor beilstein-journals.org
[4+2] Inverse-electron-demand Diels-Alder Electron-deficient Tetrazine + Alkene Dihydropyridazine Often proceeds readily

Catalyzed Reactions Involving this compound

Catalysis plays a crucial role in enhancing the efficiency and selectivity of reactions involving functionalized molecules like this compound.

Phase-Transfer Catalysis in Derivatization Reactions

Phase-transfer catalysis (PTC) is a valuable technique for reactions where the reactants are located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org A phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, facilitates the transport of a reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs. wikipedia.orgnih.gov

For derivatization reactions of this compound, such as esterification with an alcohol or amidation with an amine, PTC can be highly effective. For example, in the synthesis of polyesters from acyl chlorides and bisphenol-A, PTC is widely used. wikipedia.org The reaction would involve dissolving the this compound in an organic solvent, while the nucleophile (e.g., the sodium salt of a phenol or an alcohol) is in an aqueous solution with a base. The phase-transfer catalyst, like benzyltriethylammonium chloride or a methyltributylammonium salt, would then transport the alkoxide or phenoxide anion into the organic phase to react with the acyl chloride. wikipedia.org

This method offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often avoiding the need for strictly anhydrous and expensive solvents. ias.ac.inacsgcipr.org The choice of catalyst is important; for instance, phosphonium salts can tolerate higher temperatures than ammonium salts. wikipedia.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgchiba-u.jp While the acyl chloride group itself is a reactive partner in certain cross-coupling reactions, its presence can be relevant when considering the synthesis of this compound from aryl halide precursors.

If this compound were to be synthesized from a precursor like 3,5-dicyano-1-iodobenzene, a palladium-catalyzed carbonylation reaction could be employed. More commonly, the acyl chloride functional group itself can participate directly in cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions of acyl chlorides with terminal alkynes (a variation of the Sonogashira coupling) are used to produce ynones. chiba-u.jpeie.gr Similarly, the Negishi coupling, which pairs an organozinc reagent with an organic halide, has been extended to include acyl chlorides as electrophiles, often catalyzed by palladium complexes. torontomu.canih.gov

These reactions typically proceed through a catalytic cycle involving oxidative addition of the acyl chloride to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with the organometallic partner, and concluding with reductive elimination to yield the product and regenerate the catalyst. wikipedia.org The efficiency and selectivity of these couplings are highly dependent on the choice of metal catalyst, ligands, and reaction conditions. eie.grnih.gov

Synthesis and Characterization of Advanced Derivatives of 3,5 Dicyanobenzoyl Chloride

Design and Synthesis of Novel Esters and Amides

The highly reactive acyl chloride group of 3,5-dicyanobenzoyl chloride readily undergoes nucleophilic acyl substitution with alcohols and amines to form corresponding esters and amides. This reactivity is fundamental to its use in creating more complex molecules, from discrete polyfunctional structures to high-performance polymers.

The bifunctional nature of monomers derived from this compound allows for their incorporation into polymer chains, yielding aromatic polyamides (aramids) and polyesters with pendant cyano (nitrile) groups. These pendant groups can enhance polymer solubility, thermal stability, and provide sites for post-polymerization modification.

While direct polymerization of this compound itself is not typical as it is a monofunctional acyl chloride, its derivatives are instrumental. A closely related monomer, 2,6-bis(4-chloroformylphenoxy)benzonitrile, has been used to synthesize a series of novel, soluble aromatic polyamides. researchgate.net In a low-temperature polycondensation reaction, this diacid chloride was reacted with various aromatic diamines in N,N-dimethylacetamide (DMAC) to produce high-molecular-weight polyamides. researchgate.net The presence of the pendant nitrile group, along with the ether linkages, disrupts chain packing, rendering the polymers soluble in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

These polymers exhibit excellent thermal stability, with 5% weight loss temperatures recorded between 409–438°C in a nitrogen atmosphere. Films cast from these polymer solutions demonstrated high mechanical strength, highlighting the utility of nitrile-containing monomers in creating high-performance materials. researchgate.net

Table 1: Properties of Aromatic Polyamides with Pendant Cyano Groups Data sourced from studies on polyamides derived from 2,6-bis(4-chloroformylphenoxy)benzonitrile and various aromatic diamines. researchgate.net

Aromatic Diamine Co-monomerInherent Viscosity (dL/g)Tensile Strength (MPa)Elongation at Break (%)5% Weight Loss Temp. (°C)
4,4'-Oxydianiline1.259315438
4,4'-(Hexafluoroisopropylidene)dianiline1.128511425
1,3-Bis(4-aminophenoxy)benzene1.318812431
4,4'-Diaminodiphenylsulfone0.98799409

The acyl chloride function serves as a reactive handle to attach the 3,5-dicyanobenzoyl moiety to other complex molecules, creating polyfunctional derivatives with tailored properties. An important application of this is in the synthesis of potential therapeutic agents. For instance, this compound is a key intermediate in the preparation of heteropolycyclic compounds designed as metabotropic glutamate (B1630785) receptor antagonists.

In a documented synthesis, this compound is prepared from 3,5-dicyanobenzoic acid and oxalyl chloride. It is then reacted with a molecule already containing a heterocyclic ring, such as 5-fluoropyrid-2-ylamidoxime. This reaction forms an intermediate that, upon heating, undergoes cyclization to yield a more complex, polyfunctional molecule containing both pyridine (B92270) and oxadiazole rings, in addition to the dicyanophenyl group. This demonstrates a strategy where the benzoyl chloride fragment is used to build larger, multi-component molecular architectures.

Exploration of Heterocyclic Compound Formation

Both the acyl chloride and the nitrile groups of this compound and its immediate derivatives can participate in cyclization reactions to form a variety of heterocyclic rings. These transformations are crucial for generating novel scaffolds in medicinal chemistry and materials science.

Two primary pathways allow for the formation of nitrogen-containing heterocycles from this scaffold: reactions at the acyl chloride site and reactions involving the nitrile groups.

Formation of 1,2,4-Oxadiazoles: The reaction of this compound with an amidoxime (B1450833), such as 5-fluoropyrid-2-ylamidoxime, initially forms an O-acyl amidoxime intermediate. Subsequent thermal cyclodehydration of this intermediate leads to the formation of a 3,5-disubstituted-1,2,4-oxadiazole ring. This method is a common and efficient route for synthesizing 1,2,4-oxadiazoles, where the 3-position is substituted with the 3,5-dicyanophenyl group and the 5-position carries the substituent from the amidoxime.

Formation of Tetrazoles: The nitrile groups on the aromatic ring are precursors to tetrazole rings via [3+2] cycloaddition reactions with azide (B81097) ions. Typically, the amide derivative (a dicyanobenzamide) is first formed, and then the nitrile groups are reacted with an azide source, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride or an ammonium (B1175870) salt. This converts the -C≡N groups into 5-substituted-1H-tetrazole rings, adding two new heterocyclic moieties to the molecule. This transformation dramatically alters the electronic and hydrogen-bonding properties of the parent molecule.

Table 2: Heterocycle Formation Pathways

Reactive GroupReagent(s)Resulting Heterocycle
Benzoyl ChlorideAmidoxime (e.g., R-C(NH₂)=NOH)1,2,4-Oxadiazole
Cyano GroupSodium Azide (NaN₃), Lewis Acid1H-Tetrazole

The synthesis of oxygen-containing heterocycles is exemplified by the formation of the 1,2,4-oxadiazole ring as described above, which contains both nitrogen and oxygen.

For sulfur-containing heterocycles, a plausible and established pathway involves the conversion of the amide derivative, N-substituted-3,5-dicyanobenzamide, into a thioamide. The resulting N-substituted-3,5-dicyanobenzothioamide can then serve as a precursor for various sulfur heterocycles. A common route is the reaction with a thiosemicarbazide (B42300) followed by cyclization, which can yield 1,3,4-thiadiazole derivatives. nih.gov For example, reacting this compound with thiosemicarbazide could, after cyclization, produce 2-amino-5-(3,5-dicyanophenyl)-1,3,4-thiadiazole. nih.gov

Another potential pathway involves the reaction of this compound with a sulfur-based dinucleophile. For instance, reaction with 1,2-ethanedithiol (B43112) in the presence of a catalyst could theoretically lead to the formation of a 2-(3,5-dicyanophenyl)-1,3-dithiolane derivative, although this reaction is more commonly performed with aldehydes and ketones rather than acyl chlorides. nih.govresearchgate.netorganic-chemistry.org

Derivatives Bearing Modified Cyano Groups

The two cyano groups on the this compound scaffold are not merely passive substituents; they are functional groups that can be chemically transformed to introduce new properties and functionalities.

A primary modification is their conversion into tetrazole rings, as detailed in section 4.2.1. This conversion is significant as it replaces a non-polar, linear cyano group with a planar, aromatic, and acidic tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in drug design.

Furthermore, the nitrile groups can be converted into thioamides (-CSNH₂) through treatment with reagents like hydrogen sulfide (B99878) or Lawesson's reagent. Thioamides are valuable synthetic intermediates themselves, serving as precursors for the synthesis of sulfur-containing heterocycles like thiadiazoles and thiazoles.

Table 3: Chemical Modifications of Cyano Groups

Original GroupReagent(s)Modified GroupKey Feature of Modified Group
Cyano (-C≡N)Sodium Azide (NaN₃)TetrazoleAcidic, aromatic, bioisostere of carboxylic acid
Cyano (-C≡N)Hydrogen Sulfide (H₂S) / BaseThioamide (-CSNH₂)Precursor to sulfur heterocycles

Conversion to Amidines, Tetrazoles, or Carboxylic Acids

The electron-withdrawing nature of the benzoyl chloride and the two nitrile groups influences the reactivity of each functional site. Synthetic strategies must therefore be carefully designed to achieve the desired chemical transformations, often requiring protection/deprotection steps or carefully controlled reaction conditions to manage the chemoselectivity.

Conversion to Amidines

The transformation of the nitrile groups of this compound into amidines presents a synthetic challenge due to the high reactivity of the acyl chloride moiety. The Pinner reaction, a classical method for converting nitriles to imidates which are then converted to amidines, typically employs acidic conditions that would readily hydrolyze the acyl chloride. wikipedia.org

A more compatible approach involves the direct addition of amines to the nitriles, which can be promoted by organometallic reagents. For instance, the reaction of nitriles with various amines in the presence of trimethylaluminum (B3029685) is a known method for amidine synthesis. researchgate.net While specific studies on this compound are not prevalent, related research on dicyanobenzenes demonstrates the feasibility of converting both nitrile groups to bisamidines. The key to successfully applying this to the target molecule would be to first convert the highly reactive acyl chloride to a less reactive derivative, such as an ester or an amide, before proceeding with the amidine formation. Following the formation of the bisamidine, the ester or amide could then be hydrolyzed or cleaved to regenerate a carboxylic acid or a related functional group.

Another potential route is the cysteine-catalyzed amidine synthesis, which has been shown to proceed under milder conditions. google.com However, the compatibility of this method with an acyl chloride has not been extensively documented.

Table 1: Plausible reaction scheme for the synthesis of a bisamidine derivative from this compound.

StepReactant 1Reactant 2Reagents/ConditionsProduct
1This compoundMethanolPyridine, 0 °C to rtMethyl 3,5-dicyanobenzoate
2Methyl 3,5-dicyanobenzoateAnilineTrimethylaluminum, Toluene, RefluxMethyl 3,5-bis(phenylamidino)benzoate

Conversion to Tetrazoles

The conversion of nitriles to tetrazoles via [2+3] cycloaddition with an azide source is a well-established and versatile reaction. researchgate.net This transformation can be applied to dinitriles to form bis-tetrazoles. For this compound, the primary concern is the stability of the acyl chloride group under the reaction conditions, which often involve heating and the use of Lewis acids or other catalysts to activate the nitrile group. organic-chemistry.org

To circumvent the potential side reactions of the acyl chloride, a two-step approach is often employed. First, the this compound is reacted with sodium azide. This reaction can lead to the formation of the corresponding acyl azide, which is a versatile intermediate. Subsequent reaction of the acyl azide with a suitable nucleophile can yield a stable amide or ester. The nitrile functionalities can then be converted to tetrazoles using standard procedures, such as reaction with sodium azide and a Lewis acid catalyst like zinc chloride. organic-chemistry.org

Alternatively, a one-pot synthesis of a bis(tetrazolyl)benzoic acid derivative could be envisioned where the initial reaction with sodium azide leads to the formation of the acyl azide, and under controlled conditions, a subsequent cycloaddition to the nitrile groups could occur. However, controlling the selectivity of such a one-pot reaction would be challenging.

Table 2: Representative reaction for the synthesis of a bis-tetrazole derivative.

ReactantReagentsConditionsProductYieldReference
BenzonitrileSodium azide, Ammonium chlorideDMF, heat5-Phenyl-1H-tetrazoleLow (22%) youtube.com

Note: This is a general example for a related monofunctional compound.

Conversion to Carboxylic Acids

The complete hydrolysis of this compound to yield benzene-1,3,5-tricarboxylic acid (trimesic acid) requires harsh reaction conditions to convert the stable nitrile groups. The acyl chloride moiety, in contrast, is readily hydrolyzed upon contact with water. Therefore, a stepwise hydrolysis is expected, with the initial formation of 3,5-dicyanobenzoic acid.

The subsequent hydrolysis of the two nitrile groups to carboxylic acids can be achieved under either strong acidic or basic conditions, typically requiring prolonged heating. For instance, the hydrolysis of related dichlorobenzonitriles to their corresponding carboxylic acids has been reported. This suggests that with sufficiently forcing conditions, the complete conversion of this compound to trimesic acid is achievable. The intermediate, 3,5-dicyanobenzoic acid, could also be isolated under milder hydrolytic conditions.

Synthesis of Conjugated Systems and Extended Architectures

The trifunctional nature of this compound makes it an attractive monomer for the synthesis of polymers with tailored properties. The acyl chloride provides a reactive site for polycondensation reactions, while the nitrile groups can be retained in the polymer backbone for post-synthetic modification or to influence the polymer's electronic properties and morphology.

Synthesis of Conjugated Systems

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability and mechanical strength. nih.gov The polycondensation of this compound with aromatic diamines, such as p-phenylenediamine (B122844) or 4,4'-oxydianiline, would lead to the formation of polyamides containing pendant nitrile groups. These nitrile groups can introduce polarity and potential sites for cross-linking or further functionalization. The presence of these groups is also expected to influence the solubility and processing characteristics of the resulting polymers. While specific studies on polyamides derived from this compound are not widely reported, the general principles of aromatic polyamide synthesis are well-established. researchgate.netmdpi.com

Synthesis of Extended Architectures

The rigid structure and multiple reactive sites of this compound make it a promising candidate for the construction of porous organic frameworks (POFs) and other extended network materials. rsc.org These materials are of interest for applications in gas storage, separation, and catalysis.

One synthetic strategy involves the polycondensation of this compound with trifunctional or tetrafunctional amine monomers, such as melamine (B1676169) or 1,3,5-tris(4-aminophenyl)benzene. The reaction would lead to the formation of a highly cross-linked, porous polyamide network. The nitrile groups within the framework could serve as coordinating sites for metal ions or as reactive handles for post-synthetic modification to tune the surface properties and pore environment of the material. The synthesis of porous aromatic frameworks from cyanuric chloride and melamine has been demonstrated, providing a precedent for the formation of nitrogen-rich porous materials from similar precursors.

Applications in Advanced Organic Synthesis Research

3,5-Dicyanobenzoyl Chloride as a Strategic Building Block

The utility of this compound as a strategic building block is most evident in its application in the synthesis of complex organic molecules and its role in divergent synthesis strategies. The presence of multiple reactive sites allows for a programmed and controlled growth of molecular complexity.

This compound serves as a foundational component for the synthesis of a variety of complex organic molecules, most notably dendrimers and macrocycles. The acyl chloride group provides a ready handle for attachment to core structures or for initiating the growth of dendritic arms, while the nitrile groups can be either retained for their electronic properties or transformed into other functional groups in subsequent steps.

The synthesis of dendrimers, which are highly branched, tree-like macromolecules, often employs a divergent or convergent approach. ub.edu In a divergent synthesis, growth begins from a central core and extends outwards. mdpi.com this compound is well-suited to act as a branching unit in such syntheses. For instance, it can be reacted with a polyfunctional core molecule, and the nitrile groups can then be reduced to amines or hydrolyzed to carboxylic acids to allow for the addition of subsequent layers or "generations" of the dendrimer. This iterative process allows for the precise control of the size, shape, and surface functionality of the resulting macromolecule.

Similarly, in the construction of macrocycles—large ring-like molecules—this compound can be incorporated to impart specific structural and functional properties. epo.org The rigid aromatic core can serve as a scaffold, while the nitrile groups can be used as points for further functionalization or to influence the conformational properties of the macrocycle through dipole-dipole interactions. epo.org

Table 1: Examples of Complex Molecules Synthesized Using Benzoyl Chloride Derivatives

Molecule TypeCore/Building BlockSynthetic StrategyKey Features of Resulting Molecule
Dendrimer3,5-Bis(hydroxymethyl)phenol derivativeConvergent SynthesisControlled molecular weight and low polydispersity. wikipedia.org
MacrocycleImidazole-4,5-dicarboxylic acidMulti-step solution-phase synthesisConformational preorganization and potential for high bioactivity. ub.edu
DendronHexachlorocyclotriphosphazene (AB5 type)Divergent SynthesisHigh degree of branching from a central core.

This table presents examples of complex molecules synthesized using building blocks with similar functionalities to this compound, illustrating the synthetic strategies in which it can be employed.

In Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy for rapidly generating a library of structurally related compounds from a common starting material. This approach is particularly valuable in drug discovery and materials science for exploring structure-activity relationships. The trifunctional nature of this compound makes it an ideal starting point for divergent synthesis.

Beginning with this compound, a variety of reagents can be used to react with the acyl chloride, leading to a first generation of diverse molecules. Each of these molecules, now bearing two nitrile groups, can be subjected to a different set of reactions to modify the nitriles, for example, through reduction, hydrolysis, or cycloaddition. This leads to a rapid expansion in the number and diversity of the compounds in the library. This strategy allows for the efficient exploration of chemical space around a central scaffold.

Utility in Tandem and Cascade Reactions

Tandem or cascade reactions are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient in terms of atom economy, step economy, and reduction of waste. The functional group array of this compound presents opportunities for its use in designing such reactions.

While specific, documented examples of tandem reactions directly initiated by this compound are not prevalent in readily available literature, its structure suggests potential applications. For instance, a reaction could be envisioned where an initial nucleophilic acyl substitution at the benzoyl chloride is followed by an intramolecular cyclization involving one or both of the nitrile groups. Such a process would rapidly build molecular complexity from a simple starting material. The development of new catalytic systems could unlock the potential of this compound in this area, for example, in palladium-catalyzed cascade reactions that involve C-H functionalization.

Development of Selective Reagents Based on this compound Scaffolding

The development of selective chemical probes and reagents is crucial for understanding biological processes and for the development of new therapeutic agents. A selective reagent is designed to interact with a specific biological target, such as a receptor or enzyme, with high affinity and specificity. The rigid, well-defined structure of this compound makes it an attractive scaffold for the synthesis of such reagents.

Table 2: Application of this compound in the Development of a Selective Reagent

Reagent TypeTargetRole of this compoundResulting Compound Class
Selective AntagonistMetabotropic Glutamate (B1630785) Receptor 5 (mGluR5)Core structural scaffoldHeteropolycyclic compound

Potential Applications in Materials Science Research

Precursor for Functional Polymers and Copolymers

The di-functional nature of 3,5-dicyanobenzoyl chloride allows it to be readily incorporated into polymer chains through polycondensation reactions. The presence of the dicyano-substituted aromatic ring imparts specific properties to the resulting polymers, such as high thermal stability and tailored electronic characteristics.

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties. Current time information in Bangalore, IN.researchgate.netmdpi.com The incorporation of rigid, bulky, and polar groups into the polymer backbone is a common strategy to enhance these characteristics. rsc.orgthaiscience.info By reacting this compound with various aromatic diamines, novel polyamides can be synthesized. The rigid dicyanobenzoyl unit is expected to restrict segmental motion, leading to high glass transition temperatures (Tg) and excellent thermal stability.

Research on structurally related polyamides, synthesized from monomers like 3,5-dinitrobenzoyl chloride, supports this hypothesis. For instance, co-polyamides derived from a diamine monomer, which was synthesized using 3,5-dinitrobenzoyl chloride as a starting material, have demonstrated high thermal resistance with degradation temperatures exceeding 400°C. nih.gov These polymers also form robust, flexible films, indicating the formation of high molecular weight chains. mdpi.comnih.gov The introduction of such 3,5-disubstituted aromatic units generally results in amorphous polymers with good solubility in polar aprotic solvents, a desirable trait for processability. thaiscience.infoscielo.br

The table below summarizes the thermal properties of polyamides synthesized from monomers structurally related to this compound, illustrating the typical performance enhancements achieved.

Polymer/Monomer SystemGlass Transition Temp. (Tg)10% Weight Loss Temp. (T10)Key Structural FeatureReference
Co-polyamides from PhDN-derived diamineNot Reported> 400°C3,5-disubstituted phenyl ring nih.gov
Polyamides from 4,4'-diamino-4''-trityltriphenylamine206–336°CNot ReportedBulky trityl groups mdpi.com
Polyamides from unsymmetrical CF3-diamine> 300°C434–458°C (in air)Trifluoromethyl groups thaiscience.info
Polyamides from Biphenyl/Thiophene Diamines210–261°C497–597°C (in air)Bulky pendant groups scielo.br

The synthesis of polyesters typically involves the reaction of a diol with a dicarboxylic acid or its derivative, such as an acyl chloride. essentialchemicalindustry.org this compound can serve as the di-functional acid chloride component in polyester (B1180765) synthesis. While research into polyesters derived specifically from this monomer is limited, the electronic properties of the dicyanobenzoyl moiety suggest a strong potential for creating materials with engineered characteristics.

The two cyano groups are powerful electron-withdrawing groups, which make the benzene (B151609) ring electron-deficient. Incorporating this unit into a polyester backbone would significantly influence the polymer's electronic nature. This could be exploited to create polyesters that act as electron-acceptor materials. For example, in blends with electron-donor polymers, these polyesters could facilitate charge separation, a key process in organic photovoltaic devices. nih.gov

Furthermore, the synthesis of hyperbranched polyesters has been achieved using structurally similar AB2 monomers like 3,5-bis(trimethylsilyloxy)benzoyl chloride and trimethylsilyl (B98337) 3,5-diacetoxybenzoate. mdpi.comacs.org This indicates that this compound could also be a valuable monomer for creating highly branched polyester architectures with a high density of functional cyano groups, potentially leading to materials with unique dielectric or electronic properties. However, the synthesis and electronic characterization of polyesters containing the 3,5-dicyanobenzoyl unit remains a promising area for future research.

Integration into Advanced Supramolecular Architectures

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. rsc.org The distinct electronic and geometric features of the 3,5-dicyanobenzoyl group make it an excellent candidate for directing the formation of ordered, complex structures.

Molecular self-assembly is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions. essentialchemicalindustry.orgresearcher.life The cyano group possesses a strong dipole moment, making it a powerful functional group for directing molecular assembly. Molecules containing the 3,5-dicyanobenzoyl moiety can be expected to form ordered structures driven by the interactions between these dipoles.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. nih.gov The properties of a MOF are largely determined by the choice of the metal and the organic linker. This compound is an ideal precursor for the synthesis of a functional organic linker. Through simple hydrolysis, it is converted to 3,5-dicyanobenzoic acid.

This molecule can act as a bidentate linker, coordinating to metal centers through its carboxylate group. The resulting MOF would feature pores decorated with cyano groups. These pendant cyano groups are highly functional for several reasons:

They can serve as coordination sites for guest molecules, enhancing selectivity.

Their polarity can be used to tune the adsorption properties of the MOF.

They represent active sites for post-synthetic modification, allowing for the grafting of other functional groups within the MOF pores.

The viability of using 3,5-disubstituted benzoic acids in MOF construction has been demonstrated. For example, 3,5-diaminobenzoic acid has been used to functionalize MOF-808, creating a material with a high density of amino groups that showed exceptional and selective adsorption of gold ions. thaiscience.inforesearchgate.netdiva-portal.org This highlights the potential of using the analogous 3,5-dicyanobenzoic acid to create novel MOFs with tailored functionalities for applications in gas storage, separation, and catalysis.

Role in Optoelectronic Materials Development

The development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic solar cells, often relies on the combination of electron-donating and electron-accepting components. The strong electron-withdrawing nature of the dicyano-substituted benzene ring makes the 3,5-dicyanobenzoyl moiety an excellent electron-acceptor unit.

Research has repeatedly shown that 1,3-dicyanobenzene (B1664544) (DCB) and its derivatives are effective electron acceptors in studies of photoinduced electron transfer (PET). researchgate.netresearcher.lifemdpi.com When paired with an electron donor and excited by light, these systems can form a charge-separated state, which is the fundamental principle behind many optoelectronic devices. nih.gov

Molecules have been designed where a donor moiety is covalently linked to a dicyanobenzene-based acceptor. For instance, a study on ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy), which contains a dicyanobenzene acceptor core, revealed intramolecular charge transfer (ICT) upon photoexcitation. acs.orgresearchgate.net This demonstrates that incorporating the dicyano-substituted aromatic unit is a valid strategy for creating materials with built-in charge transfer capabilities.

By attaching this compound to various electron-donating molecules (e.g., carbazoles, triphenylamines), a wide range of donor-acceptor systems can be synthesized. nih.gov These materials are prime candidates for use as emitters in thermally activated delayed fluorescence (TADF) OLEDs, as components in organic solar cells, or as photoredox catalysts. mdpi.comossila.com

The table below presents examples of donor-acceptor systems utilizing dicyanobenzene derivatives, highlighting their role in optoelectronics.

SystemDonorAcceptorObserved PhenomenonReference
D-A-D TriadCarbazoleDicyanodistyrylbenzeneMechanically controlled PET nih.gov
Linked DyadPhenanthrene1,3-DicyanobenzeneIntramolecular exciplex for photoredox catalysis mdpi.com
Mixed SystemPyrene1,3-DicyanobenzeneElectric field enhanced PET researchgate.netresearcher.life
Bimolecular SystemCationic Polyfluorene (PFN)1,4-DicyanobenzeneLong-lived radical ion pair formation via PET nih.gov
Intramolecular D-ADiaminophenylEthyl 2,4-dicyanobenzoateIntramolecular Charge Transfer (ICT) acs.org

Synthesis of Chromophores and Fluorophores

The development of novel chromophores and fluorophores is essential for various applications, including organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The 3,5-dicyanobenzoyl group is an excellent component for creating "push-pull" systems in these molecules. beilstein-journals.orgmetu.edu.tr In a push-pull architecture, the molecule is engineered to have an electron-donating (push) segment and an electron-accepting (pull) segment, connected by a π-conjugated bridge. This design facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. mdpi.com

The incorporation of the this compound as the acceptor precursor allows for the synthesis of chromophores with finely-tuned absorption and emission properties. mdpi.comfrontiersin.org By reacting it with various electron-donating moieties (such as amino or alkoxy-substituted aromatic rings), a diverse library of push-pull molecules can be generated. The strength of the ICT, and consequently the color (absorption) and fluorescence of the material, can be modulated by systematically varying the electron-donating group or the connecting bridge. nih.gov

For instance, research has demonstrated the synthesis of stilbene-type chromophores using a dicyano-substituted pyridine (B92270) core, which acts as a strong acceptor. rsc.org While not directly using this compound, this work highlights the principle that dicyano-aryl units are effective acceptors. The resulting molecules in such studies often exhibit significant solvatochromism, where their absorption and emission wavelengths shift with the polarity of the solvent, a characteristic feature of compounds with a large change in dipole moment between the ground and excited states, typical of push-pull systems.

Compound Type Donor Moiety Acceptor Moiety Key Property Potential Application
Push-Pull ChromophoreThieno[2,3-b]indole2,2-dicyanovinylTunable electrochemical and optical propertiesOrganic Electronics, Solar Cells nih.gov
Stilbene-type DyeSubstituted Aromatic Amines3,5-DicyanopyridineTwo-Photon AbsorptionOptical Power Limiting, 3D-microfabrication rsc.org
Pyrrole ConjugatePhenol-derived PyrroleDansylDual Emission, Energy TransferWhite Light Emitters (OLEDs), Analytics frontiersin.org

Exploration of Non-linear Optical Properties

Non-linear optical (NLO) materials are at the forefront of photonics research, with potential applications in optical communications, data processing, and frequency conversion. tcichemicals.com Materials with a large third-order NLO response are particularly sought after. The key to a significant NLO response in organic molecules often lies in creating a highly polarizable π-electron system. scirp.org

The push-pull strategy is again central to the design of NLO chromophores. The 3,5-dicyanobenzoyl unit is an ideal acceptor for this purpose. When combined with a potent electron donor through a conjugated linker, the resulting D-π-A molecule can exhibit a large second hyperpolarizability (γ), which is a measure of the third-order NLO response. scirp.orgresearchgate.net The reaction of this compound with donor-functionalized alcohols or amines allows for the creation of ester or amide-linked NLO-active chromophores.

Research in this area often involves techniques like the Z-scan method to measure the NLO properties of the synthesized materials. mdpi.comsemanticscholar.org Studies have shown that increasing the ICT character by pairing strong donors with strong acceptors, such as dicyano- or tricyano-substituted vinyl or aryl groups, leads to enhanced NLO properties. rsc.org The introduction of strong electron-withdrawing groups, like the two cyano groups in the 3,5-dicyanobenzoyl moiety, has been shown to significantly affect the third-order NLO properties of materials. mdpi.comsemanticscholar.org The resulting materials often exhibit phenomena like reverse saturable absorption or saturable absorption, which are important for applications in optical limiting and switching. mdpi.comsemanticscholar.org

Parameter Description Significance in NLO
Intramolecular Charge Transfer (ICT) Light-induced electron density shift from a donor to an acceptor part of a molecule.Enhances the molecular polarizability, which is crucial for NLO effects. mdpi.com
Second Hyperpolarizability (γ) A measure of the third-order NLO response of a molecule.A large γ value indicates a strong NLO effect, desirable for photonic devices. scirp.org
Z-scan Technique An experimental method to measure the sign and magnitude of the non-linear refractive index and the non-linear absorption coefficient.Standard method for characterizing the third-order NLO properties of materials. mdpi.comsemanticscholar.org

Theoretical and Computational Studies of 3,5 Dicyanobenzoyl Chloride and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For 3,5-dicyanobenzoyl chloride, the presence of three strong electron-withdrawing groups—two cyano (-CN) groups and one acyl chloride (-COCl) group—is expected to significantly influence its electronic properties. These groups pull electron density away from the benzene (B151609) ring, lowering the energy levels of both the HOMO and LUMO.

Computational studies on the parent molecule, benzoyl chloride, provide a baseline for comparison. DFT calculations have been used to determine its global reactivity indices. imist.ma A theoretical study on the photolysis of benzoyl chloride identified its S1 and S2 excited states as nπ* (HOMO−2 → LUMO) and ππ* (HOMO → LUMO) transitions, respectively. researchpromo.com By extrapolating from this data and considering the potent inductive and resonance effects of the two meta-positioned cyano groups, we can predict the FMO properties of this compound. The cyano groups would further stabilize the orbitals, leading to lower HOMO and LUMO energies compared to benzoyl chloride, likely increasing its electrophilicity at the carbonyl carbon.

Table 1: Predicted Frontier Molecular Orbital (FMO) Properties Note: Values for this compound are qualitative predictions based on the known effects of its functional groups, relative to calculated values for analogous compounds.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Expected Reactivity
Benzoyl Chloride Calculated values exist imist.maCalculated values exist imist.maModerateElectrophilic at carbonyl C
This compound Lower than Benzoyl ChlorideLower than Benzoyl ChlorideLarger than Benzoyl ChlorideHighly electrophilic at carbonyl C

Reaction Pathway and Transition State Characterization

Quantum chemical calculations are indispensable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy, a key factor controlling the reaction rate.

For this compound, a primary reaction is nucleophilic acyl substitution, where a nucleophile attacks the electrophilic carbonyl carbon. Computational modeling of this process would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of this compound and the chosen nucleophile, as well as the final products.

Transition State Search: Identifying the high-energy transition state structure, which typically involves the formation of a tetrahedral intermediate.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products will have all positive (real) vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Such studies, while not specifically published for this molecule, are routinely performed for acyl chlorides and provide deep mechanistic insights, confirming, for example, the stepwise nature of the substitution reaction. Theoretical studies on Friedel-Crafts benzoylation reactions have successfully used DFT to predict reactivity and regioselectivity, demonstrating the power of these methods. imist.ma

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of an ensemble of molecules over time. nih.gov MD applies classical mechanics to simulate the movements and interactions of atoms and molecules, providing a dynamic picture of a substance in a liquid state or in solution. cambridge.orgrsc.org

An MD simulation of this compound would model its interactions with itself and with solvent molecules. Key insights from such a simulation would include:

Solvation Structure: How solvent molecules arrange around the polar cyano and benzoyl chloride groups.

Diffusion Coefficients: The rate at which the molecule moves through the solvent.

For instance, MD simulations of benzoic acid in confined spaces have shown how intermolecular hydrogen bonding and interactions with boundaries affect the liquid's structure and viscosity. rsc.org Similarly, an MD study of this compound could reveal how its rigid, polar structure influences its behavior in different solvent environments, which is crucial for understanding its reactivity in a condensed phase.

Density Functional Theory (DFT) Studies of Spectroscopic Signatures

DFT is a highly effective method for predicting the spectroscopic signatures of molecules, such as their infrared (IR) spectra. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to confirm a molecule's structure.

For this compound, key vibrational modes can be predicted based on studies of its constituent parts. DFT studies on 1,3-dicyanobenzene (B1664544) (m-DCB) have successfully calculated its vibrational frequencies. scirp.orgscirp.org These calculations show characteristic symmetric and asymmetric C≡N stretching frequencies. scirp.org Additionally, the spectrum of benzoyl chloride is known to have a very strong absorption from the C=O stretching mode of the acyl chloride group.

Combining these insights, the theoretical IR spectrum of this compound is expected to show prominent peaks corresponding to:

C≡N stretch: A strong, sharp peak in the 2230-2240 cm⁻¹ region.

C=O stretch: A very strong, sharp peak around 1770-1800 cm⁻¹.

Aromatic C=C stretch: Multiple peaks in the 1400-1600 cm⁻¹ region.

C-Cl stretch: A peak in the 600-800 cm⁻¹ region.

Table 2: Predicted Characteristic Infrared (IR) Frequencies from DFT Note: Frequencies are based on DFT calculations for analogous compounds and known characteristic group frequencies.

Functional GroupPredicted Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Cyano (-CN)Symmetric/Asymmetric Stretch2230 - 2240Strong
Acyl Chloride (-COCl)Carbonyl (C=O) Stretch1770 - 1800Very Strong
Benzene RingAromatic C=C Stretch1400 - 1600Medium to Weak
Acyl Chloride (-COCl)C-Cl Stretch600 - 800Medium

DFT calculations on dicyanobenzene isomers have also been used to study how solvents affect vibrational frequencies, finding that both solvent polarity and hydrogen bonding can cause detectable shifts in the C-N stretching frequency. scirp.org

Computational Design of Novel Derivatives with Tailored Properties

One of the most powerful applications of computational chemistry is the in silico design of new molecules. aps.orgfrontiersin.org By using the theoretical methods described above, scientists can design and evaluate novel derivatives of a parent molecule like this compound before undertaking costly and time-consuming laboratory synthesis. mdpi.comimpactfactor.orgnih.gov

The process for designing novel derivatives involves:

Defining a Property of Interest: This could be enhanced electrophilicity, a specific HOMO-LUMO gap for optical applications, or a particular binding affinity for a biological target.

Systematic Modification: The structure of this compound is modified computationally. This could involve changing the number or position of the cyano groups, replacing them with other functional groups (e.g., -NO₂, -CF₃, -OCH₃), or altering the group at the para-position.

Property Recalculation: For each new virtual compound, the properties of interest are recalculated using DFT or other methods.

Screening and Selection: The results are compiled into a library of virtual compounds, allowing researchers to identify the most promising candidates for synthesis.

This approach is widely used in drug discovery and materials science. researchgate.netmit.edu For example, by modifying the substituents on the phenyl ring of this compound, one could fine-tune its electronic and steric properties to create new building blocks for polymers, liquid crystals, or pharmaceutical intermediates with precisely tailored functionalities.

Advanced Spectroscopic Characterization Techniques for Research Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Products

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure of organic compounds in solution. researchgate.net For derivatives of 3,5-Dicyanobenzoyl chloride, ¹H and ¹³C NMR provide unambiguous evidence of covalent structure and connectivity. nih.govajchem-a.com

While a dedicated spectrum for this compound is not readily published, its expected NMR signals can be accurately predicted based on closely related analogues such as 3,5-Dichlorobenzoyl chloride. chemicalbook.comchemicalbook.comorganicchemistrydata.org In the ¹H NMR spectrum, the aromatic protons are expected to appear as two distinct signals in the downfield region. The single proton at the C2 position would be a triplet, and the two equivalent protons at the C4 and C6 positions would appear as a doublet.

Upon reaction with a nucleophile, such as an amine to form a complex amide, the NMR spectrum undergoes predictable and informative changes. For example, in the synthesis of N-aryl or N-alkyl amides, new signals corresponding to the amine moiety appear, and the shifts of the aromatic protons on the dicyanobenzoyl ring are subtly altered due to the change in the electronic environment. Two-dimensional NMR techniques like HSQC and HMBC are then used to correlate protons with their directly attached carbons and to establish long-range connectivity, confirming the final structure of the complex product. mdpi.com

Table 1: Predicted and Observed NMR Chemical Shifts (δ) in ppm for 3,5-Disubstituted Benzoyl Derivatives

Compound / Moiety Nucleus Predicted/Observed Chemical Shift (ppm) Multiplicity
3,5-Dichlorobenzoyl chloride Aromatic Protons organicchemistrydata.org ¹H ~8.1 (H2), ~7.7 (H4, H6) t, d
3,5-Dichlorobenzoyl chloride Aromatic Carbons chemicalbook.com ¹³C ~136 (C-Cl), ~134 (C-H), ~132 (C-COCl), ~131 (C-H) s, d, s, d
N-(4-chlorophenyl)-2-((2,6 dichlorophenyl) amino) benzamide ajchem-a.com ¹H 10.09 (NH), 8.71 (NH), 6.89-8.69 (Aromatic) s, s, m

| N-Cyclohexylbenzamide nih.gov | ¹³C | 166.5 (C=O), 135.2 (Ar-C), 131.2 (Ar-CH), 128.5 (Ar-CH), 126.9 (Ar-CH), 48.7 (N-CH), 33.2 (CH₂), 25.6 (CH₂), 25.5 (CH₂) | s, s, d, d, d, d, t, t, t |

This table combines data from analogous compounds to illustrate the principles of NMR structural elucidation for derivatives of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying functional groups and tracking the progress of chemical reactions.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and provides a characteristic "fingerprint" for a molecule. nist.govnih.gov For this compound, the IR spectrum would be dominated by strong absorptions from the carbonyl (C=O) group of the acid chloride and the nitrile (C≡N) groups. The C=O stretching vibration for an acid chloride typically appears in the region of 1770–1815 cm⁻¹. americanpharmaceuticalreview.com The C≡N stretch is expected as a sharp, medium-intensity band around 2230 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. nih.gov Analysis of the gas-phase IR spectrum of the analogous 3,5-Dichlorobenzoyl chloride confirms these assignments, showing strong bands in the carbonyl and aromatic regions. nist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C≡N Stretch ~2230 Medium, Sharp
C=O (Acid Chloride) Stretch 1770 - 1815 Strong
Aromatic C=C Stretch ~1600 & ~1450 Medium to Weak
Aromatic C-H Stretch > 3000 Variable

Raman Spectroscopy , which detects induced dipole changes, is highly effective for real-time, in-situ reaction monitoring. americanpharmaceuticalreview.comspectroscopyonline.com The conversion of this compound to an amide, for example, can be monitored by tracking the disappearance of the C=O stretching band of the acid chloride and the simultaneous appearance of the amide I band (primarily C=O stretch) at a lower frequency (typically 1650-1680 cm⁻¹). nih.govmdpi.com Because Raman spectroscopy is insensitive to glass and water provides a weak signal, it is well-suited for monitoring reactions in solution using fiber-optic probes without disturbing the reaction process. nih.gov The intensity of a non-reacting solvent peak can be used as an internal standard to quantify the concentration of reactants and products over time, allowing for detailed kinetic analysis. nih.gov

Mass Spectrometry (High-Resolution MS, Tandem MS) for Product Identification and Mechanistic Probing

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with extremely high accuracy, which allows for the unambiguous determination of its elemental formula. rsc.org

For this compound, electron ionization (EI) would likely lead to a prominent molecular ion (M⁺˙) peak. The fragmentation pattern can provide structural clues. Based on the mass spectrum of the analogous 3,5-Dichlorobenzoyl chloride, key fragmentation pathways would include the loss of the chlorine radical from the acyl chloride group to form the stable 3,5-dicyanobenzoyl cation. nist.gov This acylium ion would be a major peak in the spectrum. Further fragmentation could involve the loss of carbon monoxide (CO).

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of ions further. In a tandem MS experiment, a specific ion (e.g., the molecular ion of a complex product derived from this compound) is selected, fragmented through collision-induced dissociation (CID) or other methods, and the resulting fragment ions are analyzed. This process reveals the connectivity of different parts of the molecule, helping to piece together its structure. For instance, when used to derivatize complex biological molecules, the 3,5-dicyanobenzoyl group provides a unique mass tag, and its fragmentation pattern can help elucidate the structure of the larger molecule. msu.edu

X-ray Crystallography for Solid-State Structural Determination of Key Intermediates and Products

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. mdpi.com While a crystal structure for this compound itself is not available, the structures of key crystalline products derived from it are invaluable for understanding its reactivity and the stereochemistry of its products.

A key example is the structural characterization of amides formed from the reaction of a related acyl chloride, 3,5-Dichlorobenzoyl chloride, with various arylamines. researchgate.net In a study of 3,5-Dichloro-N-(4-chlorophenyl)benzamide, single-crystal X-ray diffraction analysis provided absolute proof of the molecular structure. researchgate.net The analysis revealed a triclinic crystal system and detailed the planarity of the amide group and the dihedral angles between the aromatic rings. Furthermore, it identified the crucial intermolecular hydrogen bonds (N–H···O) that dictate the packing of the molecules in the crystal lattice. researchgate.net Such studies on the final products provide incontrovertible evidence of the reaction's outcome and offer insights into the non-covalent forces that govern the supramolecular assembly of these materials.

Table 3: Representative Crystallographic Data for a Key Product Analogue, 3,5-Dichloro-N-(4-chlorophenyl)benzamide researchgate.net

Parameter Value
Crystal System Triclinic
Space Group
a (Å) 5.047
b (Å) 10.28
c (Å) 13.36
α (°) 107.59
β (°) 93.55
γ (°) 98.34

| Key Interaction | N–H···O Hydrogen Bonding |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgrsc.org This technique is particularly useful for studying molecules containing chromophores, which are functional groups with π-electrons or non-bonding electrons capable of absorbing energy. msu.edu

The this compound molecule contains several chromophores: the benzene (B151609) ring, the two nitrile groups (C≡N), and the carbonyl group (C=O). The primary absorptions are expected in the UV region and arise from π→π* transitions within the aromatic system and n→π* transitions associated with the lone pair electrons on the carbonyl oxygen. bath.ac.uk The benzene ring itself gives rise to characteristic absorption bands, which are modified by the attached cyano and benzoyl chloride substituents.

UV-Vis spectroscopy is highly effective for studying changes in electronic conjugation. When this compound is reacted to form a more extended conjugated system—for example, by forming an N-aryl amide where the aryl group is also conjugated—a bathochromic shift (or red shift) of the maximum absorption wavelength (λmax) is typically observed. This shift to longer wavelengths indicates that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) has decreased, a hallmark of increased electronic delocalization in the product molecule. msu.edu

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Fundamental Chemical Knowledge

3,5-Dicyanobenzoyl chloride is a crystalline solid that serves as a pivotal intermediate in specialized synthetic applications. Its fundamental contribution to chemical knowledge stems from its unique trifunctional nature, combining the reactivity of an acyl chloride with the electronic and coordinating properties of two nitrile groups.

The primary and most well-documented synthesis of this compound involves the direct conversion of its corresponding carboxylic acid, 3,5-dicyanobenzoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. epo.org The presence of a catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction, particularly when using oxalyl chloride. This established synthetic route makes the compound accessible from its parent acid.

The key findings related to its application demonstrate its utility as a specialized building block in medicinal chemistry. Notably, it has been successfully employed as an intermediate in the synthesis of heteropolycyclic compounds designed to act as metabotropic glutamate (B1630785) receptor antagonists. epo.org In this context, the acyl chloride function allows for the facile formation of amide bonds, a cornerstone of pharmaceutical synthesis, while the dicyano-phenyl core provides a rigid, electronically defined scaffold for the final active molecule.

The presence of two strongly electron-withdrawing cyano groups significantly enhances the electrophilicity of the carbonyl carbon in the acyl chloride group. This activation is a fundamental aspect of its chemical profile, making it more reactive towards nucleophiles compared to benzoyl chloride itself. This behavior is analogous to that of 3,5-dinitrobenzoyl chloride, a well-known derivatizing agent for alcohols and amines, where the nitro groups serve a similar electron-withdrawing function. wikipedia.orgsigmaaldrich.com This heightened reactivity allows for reactions to proceed under mild conditions, a valuable attribute in the synthesis of sensitive or complex molecules.

PropertyData
IUPAC Name This compound
Molecular Formula C₉H₃ClN₂O
Key Functional Groups Acyl Chloride (-COCl), Nitrile (-C≡N) x2
Primary Precursor 3,5-Dicyanobenzoic acid
Common Synthesis Reagents Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) epo.org

Unexplored Reactivity and Synthetic Opportunities

Despite its demonstrated utility, the full synthetic potential of this compound remains largely untapped. Its unique structure suggests numerous opportunities in polymer chemistry, metal-organic framework (MOF) synthesis, and as a specialized analytical reagent.

Polymer Synthesis: As a trifunctional molecule, it can be considered an A-B₂ type monomer. The acyl chloride group (A) can undergo polycondensation with difunctional nucleophiles like diols or diamines to form polyesters or polyamides, respectively. The two nitrile groups (B₂) appended to each monomer unit would then be available for post-polymerization modification. For instance, these nitrile groups could undergo:

Cyclotrimerization: Heating or catalysis could induce the cyclotrimerization of the nitrile groups to form highly stable, cross-linked triazine networks, yielding materials with exceptional thermal and chemical resistance.

Reduction: Reduction of the nitriles to primary amines would transform the initial polymer into a polyfunctional amine, suitable for further reactions or for applications requiring cationic charge.

Hydrolysis: Conversion of the nitriles to carboxylic acids would create highly functionalized anionic polymers with potential as ion-exchange resins or superabsorbent materials.

Metal-Organic Frameworks (MOFs): The nitrile groups are excellent coordinating ligands for a variety of metal ions. This compound could be used to synthesize a functionalized organic linker. For example, reaction with a suitable amine could create a larger linker molecule where the two nitrile groups are poised to coordinate with metal centers to form a porous framework. The acyl chloride handle offers a reactive site for pre-synthesis modification, allowing for the tuning of linker properties before MOF assembly.

Analytical Derivatization: Analogous to 3,5-dinitrobenzoyl chloride, which is widely used to derivatize alcohols and amines for detection by HPLC with UV detection, this compound presents an unexplored alternative. wikipedia.orgsigmaaldrich.com The dicyano-phenyl moiety would provide a strong chromophore for UV detection. Furthermore, the nitrogen-containing fragment could offer unique advantages in mass spectrometry-based detection, potentially leading to characteristic fragmentation patterns or enhanced ionization efficiency, similar to other cyano-containing derivatization tags. nih.gov

Emerging Applications in Interdisciplinary Research Fields

The unique combination of functional groups in this compound positions it as a valuable tool for innovation across several interdisciplinary fields.

Medicinal Chemistry and Chemical Biology: Beyond its known use in creating glutamate receptor antagonists, the 3,5-dicyanophenyl scaffold is a rigid and electronically distinct core that can be exploited for the synthesis of new classes of bioactive molecules. epo.org The nitrile groups can act as bioisosteres for other functional groups or serve as hydrogen bond acceptors, interacting with specific pockets in target proteins. Its derivatization potential could be applied in chemical biology to tag peptides or other biomolecules, leveraging the unique spectroscopic signature of the dicyano-phenyl group for analytical studies. nih.gov

Materials Science and Engineering: The development of advanced functional materials is a promising area for this reagent. The high nitrogen content of polymers derived from this compound makes them interesting precursors for nitrogen-doped carbon materials upon pyrolysis. Such materials are highly sought after for applications in heterogeneous catalysis, energy storage (e.g., supercapacitors and battery electrodes), and gas separation due to their unique electronic properties and surface characteristics. The conversion of the nitrile groups into tetrazoles would further increase the nitrogen content and energetic properties of the resulting materials.

Supramolecular Chemistry: The nitrile groups are effective hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. This opens up possibilities for designing and synthesizing molecules that can self-assemble into complex, ordered supramolecular structures such as liquid crystals, gels, or molecular capsules. The acyl chloride group provides a convenient handle to attach this assembling motif to other molecular components, allowing for the rational design of complex systems.

Challenges and Perspectives in Harnessing the Reactivity of this compound

While the potential of this compound is significant, several challenges must be addressed to fully harness its reactivity.

Synthetic and Handling Challenges:

High Reactivity and Moisture Sensitivity: As an activated acyl chloride, the compound is highly reactive and susceptible to hydrolysis. Strict anhydrous conditions are required for its storage and use, which can be a practical limitation.

Solubility: Aromatic compounds containing multiple polar nitrile groups can exhibit poor solubility in common, non-polar organic solvents, potentially complicating reaction setup and purification processes.

Challenges in Reactivity Control: The high electrophilicity of the carbonyl carbon, which is an advantage for driving reactions, can also be a challenge. In the presence of multifunctional substrates with several nucleophilic sites, achieving high selectivity can be difficult, leading to mixtures of products. Furthermore, the nitrile groups themselves are not entirely inert and can undergo undesired side reactions (e.g., partial hydrolysis) under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.

Perspectives: this compound represents a powerful and versatile chemical tool whose potential is far from being fully realized. It bridges the gap between simple aromatic building blocks and highly functionalized reagents for advanced applications. Future research should focus on systematically exploring its use in polymer and materials science, where its trifunctional nature can be best exploited. The development of selective reaction protocols that can distinguish between the acyl chloride and nitrile groups will be crucial for its use in complex, multi-step syntheses. As the demand for novel functional materials and complex bioactive molecules grows, this compound is poised to become an increasingly valuable reagent in the synthetic chemist's toolbox.

Q & A

Basic Research Questions

Q. How can synthesis conditions for 3,5-dicyanobenzoyl chloride be optimized to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic single-factor experiments to evaluate parameters such as chlorination time, temperature, and stoichiometry. For example, side-chain chlorination of m-xylene derivatives requires controlled Cl₂ gas introduction at 80–100°C, followed by ring chlorination using FeCl₃ as a catalyst. Hydrolysis and decarbonylation steps should be monitored via TLC or HPLC to minimize byproducts. A reported yield of 63% (based on m-xylene) and purity >99% was achieved by optimizing reaction times and purification via fractional distillation .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm the aromatic substitution pattern (e.g., singlet peaks for equivalent cyano groups at 3,5-positions) and acyl chloride functionality (δ ~170 ppm for carbonyl carbon) .
  • IR : Stretching frequencies at ~1750 cm⁻¹ (C=O), ~2240 cm⁻¹ (C≡N), and ~600–800 cm⁻¹ (C-Cl) are diagnostic .
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows molecular ion peaks at m/z 176–178 (depending on isotopic Cl patterns) and fragmentation patterns consistent with benzoyl chloride derivatives .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods with negative pressure to avoid inhalation of vapors. Wear nitrile gloves, goggles, and acid-resistant lab coats due to its corrosive nature (H314: Causes severe skin burns). Spills should be neutralized with sodium bicarbonate and absorbed using inert materials like vermiculite. Storage requires anhydrous conditions (<1% moisture) in amber glass bottles under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilicity of the carbonyl carbon. Solvent effects (e.g., acetone or DCM) are incorporated using the Polarizable Continuum Model (PCM). Studies show that electron-withdrawing cyano groups enhance reactivity by lowering the LUMO energy of the acyl chloride, making it more susceptible to attack by amines or alcohols .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or IR data often arise from solvent interactions or tautomerism. For example:

  • Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in sterically hindered derivatives.
  • X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., disorder in crystal structures, as seen in 3,5-dinitrobenzoyl chloride derivatives) .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., IR frequencies from DFT) to confirm assignments .

Q. How does crystal packing influence the stability and reactivity of this compound?

  • Methodological Answer : X-ray studies of analogs (e.g., 3,5-dinitrobenzoyl chloride) reveal that C–H⋯O hydrogen bonds between acyl chloride groups and nitro/cyano substituents stabilize the crystal lattice. Disorder in the acyl chloride group (observed in 93K studies) can lead to polymorphism, affecting melting points and solubility. Such structural insights guide co-crystallization strategies to enhance shelf-life .

Q. What mechanistic insights explain side reactions during derivatization of this compound with thiocyanates?

  • Methodological Answer : Competing pathways include:

  • Thiocyanate Coupling : Attack by SCN⁻ at the carbonyl carbon forms a thiocyanate intermediate, which reacts with amines (e.g., Tenovin-36 synthesis).
  • Hydrolysis : Trace moisture generates benzoic acid derivatives, reducing yields. Kinetic studies using in situ FTIR or Raman spectroscopy can monitor intermediate formation and optimize anhydrous conditions .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) track metabolic pathways of this compound derivatives in biological systems?

  • Methodological Answer : Synthesize isotopically labeled derivatives (e.g., ¹³C-carbonyl) via modified Claisen condensation. Use LC-MS/MS to trace metabolites in vitro (e.g., liver microsomes). For example, cyanidin-3,5-diglucoside analogs labeled at the benzoyl group showed retention of the acyl moiety in antioxidant assays, confirming metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.